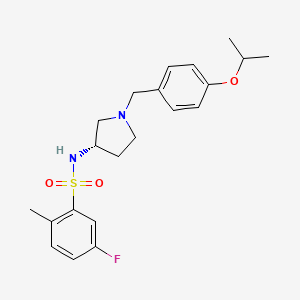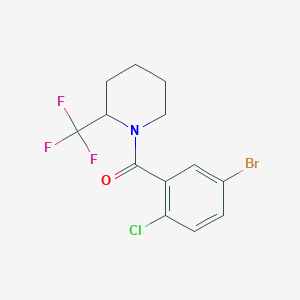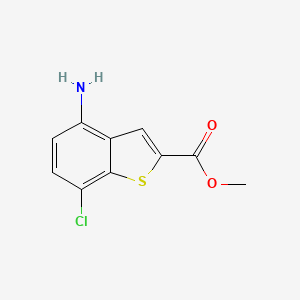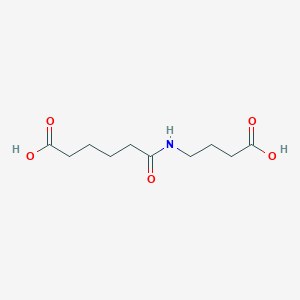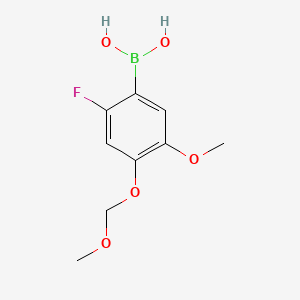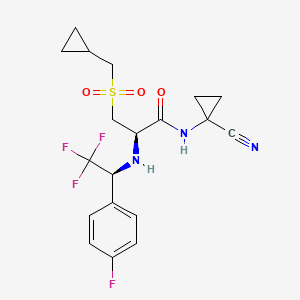
Novokinin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novokinin acetate is a synthetic peptide that has garnered attention for its potential therapeutic applications. It is known for its anti-inflammatory and hypotensive properties, making it a promising candidate for treating conditions such as rheumatoid arthritis and hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Novokinin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Novokinin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Novokinin acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Explored as a potential therapeutic agent for conditions like rheumatoid arthritis and hypertension due to its anti-inflammatory and hypotensive properties
Mécanisme D'action
Novokinin acetate exerts its effects primarily through the angiotensin type II receptor (AT2R). It acts as an agonist, binding to the receptor and triggering a cascade of molecular events that lead to vasodilation and anti-inflammatory effects. The peptide also influences the production of anti-inflammatory mediators like epoxyeicosatrienoic acids (EETs) and modulates the renin-angiotensin system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin II: Another peptide that acts on the renin-angiotensin system but primarily through the angiotensin type I receptor (AT1R), leading to vasoconstriction.
Losartan: An angiotensin receptor blocker (ARB) that inhibits the effects of angiotensin II on AT1R.
Bradykinin: A peptide that causes vasodilation but through different receptors and pathways.
Uniqueness of Novokinin Acetate
This compound is unique in its dual action on both the AT2R and the prostacyclin (IP) receptor, which contributes to its potent hypotensive and anti-inflammatory effects. This dual mechanism distinguishes it from other peptides and drugs that target the renin-angiotensin system .
Propriétés
Formule moléculaire |
C41H65N11O9 |
|---|---|
Poids moléculaire |
856.0 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C39H61N11O7.C2H4O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;1-2(3)4/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-;/m0./s1 |
Clé InChI |
XUGBIBJUJPZXFG-UNHDVCAASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


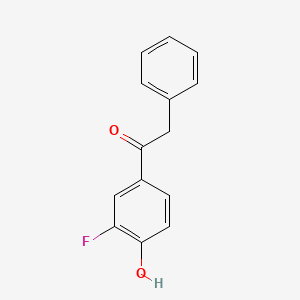
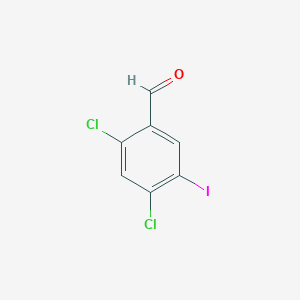
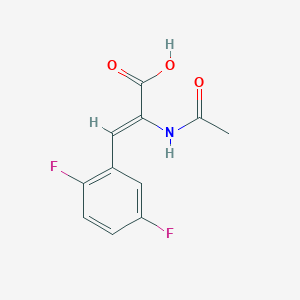
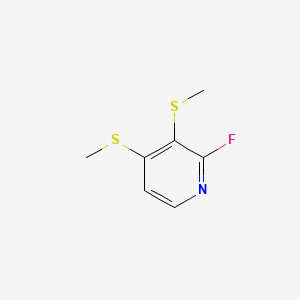

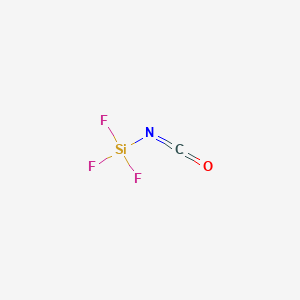
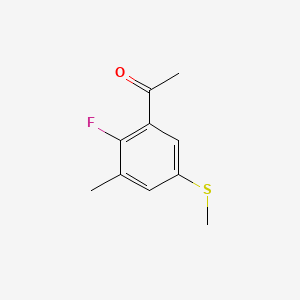
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
